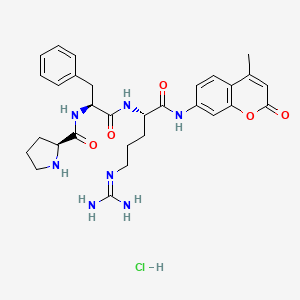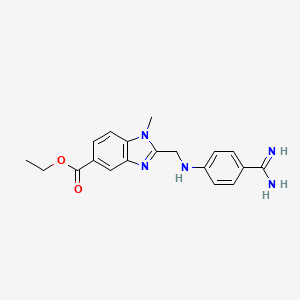
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is a synthetic peptide substrate widely used in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in enzymatic assays. The compound is particularly useful in studying protease activity, including kallikreins and cathepsins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride involves the coupling of amino acids proline, phenylalanine, and arginine with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the desired peptide.
Coumarin Attachment: The peptide is then coupled with 7-amido-4-methylcoumarin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the amide bond between arginine and 7-amido-4-methylcoumarin results in the release of the fluorescent 7-amido-4-methylcoumarin.
Common Reagents and Conditions
Proteases: Enzymes such as kallikreins, cathepsins, and trypsin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Reactions are typically carried out at 37°C.
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which exhibits fluorescence and can be quantitatively measured.
Wissenschaftliche Forschungsanwendungen
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to study the activity of proteases such as kallikreins and cathepsins.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Pharmacology: Utilized in drug discovery to screen for protease inhibitors.
Molecular Biology: Applied in kinetic experiments to understand enzyme mechanisms.
Wirkmechanismus
The compound acts as a substrate for proteases. Upon enzymatic cleavage, the amide bond between arginine and 7-amido-4-methylcoumarin is broken, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be detected and measured, providing insights into enzyme activity and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Z-Phe-Arg 7-amido-4-methylcoumarin hydrochloride
- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride
Uniqueness
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in detecting protease activity set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)



![2-Methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazole-7-thione](/img/structure/B568176.png)
![[(1R,2R,3S,4R,5R,6S)-2,4-bis[[dihydroxy(sulfido)phosphaniumyl]oxy]-3,5,6-trihydroxycyclohexyl]oxy-dihydroxy-sulfidophosphanium](/img/structure/B568182.png)

![[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568186.png)
